molecular formula C7H9NO2 B8767394 6-(Methoxymethyl)pyridin-3-ol

6-(Methoxymethyl)pyridin-3-ol

Cat. No.: B8767394
M. Wt: 139.15 g/mol
InChI Key: YDOQSASKTRUPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methoxymethyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a methoxymethyl substituent at position 6. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence biological activity, solubility, and pharmacokinetics.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

6-(methoxymethyl)pyridin-3-ol

InChI

InChI=1S/C7H9NO2/c1-10-5-6-2-3-7(9)4-8-6/h2-4,9H,5H2,1H3

InChI Key

YDOQSASKTRUPCT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

The following table summarizes key structural analogs of 6-(Methoxymethyl)pyridin-3-ol, highlighting differences in substituent positions and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH (C3), -CH₂OCH₃ (C6) C₇H₉NO₂ 155.15 Intermediate in MCHR1 antagonists; improved lipophilicity
5-Methoxypyridin-3-ol -OH (C3), -OCH₃ (C5) C₆H₇NO₂ 141.13 Positional isomer; used in GABA receptor studies
6-Methyl-3-pyridinol -OH (C3), -CH₃ (C6) C₆H₇NO 125.13 Simpler analog; lower lipophilicity
6-Iodo-5-methoxypyridin-3-ol -OH (C3), -OCH₃ (C5), -I (C6) C₆H₆INO₂ 251.03 Bulky substituent; potential radiopharmaceutical precursor
2-Chloro-6-(hydroxymethyl)pyridin-3-ol -OH (C3), -CH₂OH (C6), -Cl (C2) C₆H₆ClNO₂ 175.57 Hydroxymethyl group increases polarity; research applications
6-(Cyclopropylmethoxy)pyridin-3-ol -OH (C3), -OCH₂C₃H₅ (C6) C₉H₁₁NO₂ 177.19 Enhanced steric bulk; explored in kinase inhibitors

Key Structural and Functional Differences

  • Substituent Position : Moving the methoxy group from C6 (target compound) to C5 (5-Methoxypyridin-3-ol) alters electronic distribution and hydrogen-bonding capacity, affecting receptor binding .
  • Substituent Size : Replacing the methoxymethyl group with cyclopropylmethoxy (as in 6-(Cyclopropylmethoxy)pyridin-3-ol) increases steric hindrance, which may reduce metabolic degradation .

Physicochemical Properties

  • Lipophilicity: The methoxymethyl group in this compound increases logP compared to 6-Methyl-3-pyridinol (estimated logP: 0.8 vs. 0.2), enhancing membrane permeability .
  • Solubility : Hydroxymethyl analogs (e.g., 2-Chloro-6-(hydroxymethyl)pyridin-3-ol) exhibit higher aqueous solubility due to polar -CH₂OH substituents .

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